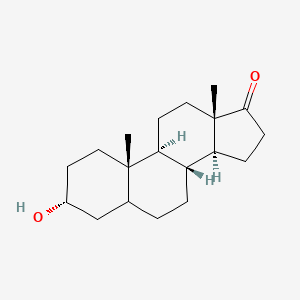3a-Hydroxy-17-androstanone
CAS No.:
Cat. No.: VC18406043
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H30O2 |
|---|---|
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | (3R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
| Standard InChI | InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12?,13-,14+,15+,16+,18+,19+/m1/s1 |
| Standard InChI Key | QGXBDMJGAMFCBF-YROQGIJISA-N |
| Isomeric SMILES | C[C@]12CC[C@H](CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O |
| Canonical SMILES | CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Introduction
Chemical Structure and Physicochemical Properties
Androsterone belongs to the androstane class of steroids, characterized by a tetracyclic hydrocarbon skeleton. Its systematic IUPAC name, 3α-hydroxy-5α-androstan-17-one, reflects the stereochemistry of its hydroxyl group at position 3 (α-configuration) and the reduced A-ring (5α-configuration). The molecular formula is , with a molar mass of 290.447 g·mol⁻¹ . Key structural features include:
-
A 3α-hydroxyl group critical for receptor interactions.
-
A 17-keto group that influences metabolic conjugation pathways.
-
A 5α-reduced A-ring enhancing metabolic stability compared to Δ⁴-steroids.
Table 1: Physicochemical Profile of Androsterone
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 290.447 g·mol⁻¹ |
| Melting Point | 185–187°C |
| Solubility | Lipophilic (soluble in organic solvents) |
| CAS Number | 53-41-8 |
The stereochemical arrangement at position 3 distinguishes androsterone from its isomer epiandrosterone (3β-hydroxy-5α-androstan-17-one), which exhibits distinct biological activity .
Biosynthesis and Metabolic Pathways
Endogenous Synthesis
Androsterone is primarily synthesized via two pathways:
-
Testosterone Metabolism: Testosterone is reduced by 5α-reductase to DHT, which undergoes further oxidation and reduction via 17β-hydroxysteroid dehydrogenase (17β-HSD) and 3α-hydroxysteroid dehydrogenase (3α-HSD) to yield androsterone .
-
Back-Conversion from DHT: Androsterone can be reconverted to DHT through enzymatic pathways bypassing traditional intermediates like androstanedione, highlighting its role as a metabolic reservoir .
Hepatic Metabolism
In the liver, androsterone undergoes phase II conjugation:
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the 3α-hydroxyl group, forming androsterone glucuronide for renal excretion .
-
Sulfation: Sulfotransferases (SULTs) sulfate the hydroxyl group, enhancing water solubility.
Key Enzymes:
-
3α-HSD: Catalyzes reversible oxidation/reduction at position 3.
Biological Functions and Mechanisms
Androgenic Activity
Androsterone binds weakly to the androgen receptor (AR) with 1/7th the potency of testosterone . Despite this, it contributes to:
-
Fetal Masculinization: Emerging evidence suggests androsterone synergizes with DHT to regulate genital development .
-
Secondary Sexual Characteristics: Modulates hair growth and sebum production in adults.
Neurosteroid Effects
As a positive allosteric modulator of GABAₐ receptors, androsterone:
-
Enhances chloride influx, exerting anticonvulsant and anxiolytic effects .
-
The unnatural enantiomer shows greater GABAergic potency, hinting at stereospecific therapeutic applications .
Metabolic Regulation
Androsterone influences energy homeostasis through:
-
Lipid Metabolism: Modulates adipocyte differentiation in vitro.
-
Glucose Utilization: Potentiates insulin signaling in hepatic tissues.
Analytical and Synthetic Advances
Analytical Profiling
Liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) has revolutionized steroid metabolite detection. A 2015 study identified 5α-androst-16-en-3β-glucuronide as a novel androsterone conjugate in pig hepatocytes, confirming the role of 3β-HSD in phase I metabolism .
Table 2: Key Metabolites of Androsterone
| Metabolite | Enzyme Involved | Function |
|---|---|---|
| Androsterone glucuronide | UGT2B17 | Renal excretion |
| 5α-Androst-16-en-3β-ol | 3β-HSD | Precursor for conjugation |
Clinical and Therapeutic Implications
Diagnostic Biomarker
Elevated androsterone glucuronide levels correlate with:
-
Polycystic Ovary Syndrome (PCOS): Androgen excess marker.
-
Prostate Cancer: Altered steroidogenesis in CRPC (castration-resistant prostate cancer).
Therapeutic Prospects
-
Neurodegenerative Diseases: GABA modulation may alleviate seizures in epilepsy.
-
Metabolic Syndromes: Targeting androsterone pathways could mitigate insulin resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume